Home > Products > Screening Compounds P77080 > DOLASETRON MESYLATE
DOLASETRON MESYLATE -

DOLASETRON MESYLATE

Catalog Number: EVT-8940713
CAS Number:
Molecular Formula: C20H26N2O7S
Molecular Weight: 438.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dolasetron Mesylate is an indole derivative with antiemetic activity. As a selective serotonin receptor antagonist, dolasetron mesylate competitively blocks the action of serotonin at 5HT3 receptors, resulting in suppression of chemotherapy- and radiotherapy-induced nausea and vomiting. (NCI04)
Source and Classification

Dolasetron mesylate is classified under the category of antiemetic medications. It is derived from dolasetron, which was first patented in 1986 and subsequently approved for medical use in 2002. The compound is often marketed under the brand name Anzemet. It is included in the World Health Organization's List of Essential Medicines, highlighting its significance in medical treatment .

Synthesis Analysis

Methods and Technical Details

The synthesis of dolasetron mesylate involves several steps, starting from indole-3-carboxylic acid derivatives. Key methods include:

  1. Preparation of Intermediates: The synthesis begins with the treatment of an alcohol derivative with indole-3-carboxylic acid or its reactive derivatives. This step can involve protecting groups for certain functional groups if necessary .
  2. Dealcoxycarbonylation: A crucial step involves dealcoxycarbonylation of a keto ester intermediate using inorganic salts such as lithium chloride in aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures (100°C to 200°C) to yield dolasetron .
  3. Formation of Dolasetron Mesylate: Dolasetron base can be converted into dolasetron mesylate by treating it with methanesulfonic acid in an appropriate solvent, typically acetone. The resulting compound can be recrystallized from alcohol-water mixtures to obtain the monohydrate form .
Molecular Structure Analysis

Structure and Data

Dolasetron mesylate has a complex molecular structure characterized by its empirical formula C19H20N2O3CH3SO3HH2OC_{19}H_{20}N_{2}O_{3}\cdot CH_{3}SO_{3}H\cdot H_{2}O. Its molecular weight is approximately 438.50 g/mol . The structural formula includes an indole ring system and a methanesulfonic acid moiety.

The melting point of dolasetron mesylate monohydrate ranges between 160°C and 165°C, indicating its stability as a solid compound under standard conditions .

Chemical Reactions Analysis

Reactions and Technical Details

Dolasetron mesylate undergoes various chemical reactions during its synthesis and metabolism:

  1. Hydrolysis: In biological systems, dolasetron is rapidly metabolized to its active form, hydrodolasetron, primarily through hydrolysis facilitated by carbonyl reductase enzymes .
  2. Metabolism: Hydrodolasetron further undergoes hydroxylation via cytochrome P450 enzymes, specifically CYP2D6, which plays a significant role in its pharmacokinetics .
Mechanism of Action

Process and Data

Dolasetron acts primarily as a selective antagonist of the serotonin 5-HT3 receptors located both peripherally (in the gastrointestinal tract) and centrally (in the chemoreceptor trigger zone of the brain). By blocking these receptors, dolasetron effectively reduces the signals that trigger nausea and vomiting.

The pharmacological action involves:

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dolasetron mesylate monohydrate appears as a white to off-white powder.
  • Solubility: It is freely soluble in water and propylene glycol but only slightly soluble in ethanol and saline solutions .

Chemical Properties

  • Melting Point: The melting point ranges from 160°C to 170°C.
  • Stability: Dolasetron mesylate exhibits good stability as indicated by its solid-state properties and resistance to degradation under standard conditions .
Applications

Scientific Uses

Dolasetron mesylate is primarily utilized in clinical settings for:

  • Chemotherapy-Induced Nausea and Vomiting: It is effective in preventing nausea associated with moderately emetogenic chemotherapy regimens.
  • Postoperative Nausea and Vomiting: It is also indicated for use following surgical procedures to mitigate postoperative nausea .

In addition to these primary applications, ongoing research continues to explore potential uses for dolasetron in other medical conditions related to nausea and vomiting.

Pharmacological Mechanisms of 5-HT₃ Receptor Antagonism

Molecular Interactions Between Dolasetron Mesylate and 5-HT₃ Receptors

Dolasetron Mesylate ((1s,3R,5r,7S)-10-oxo-8-azatricyclo[5.3.1.0³,⁸]undecan-5-yl 1H-indole-3-carboxylate methanesulfonate) exerts its antiemetic effects through high-affinity, competitive antagonism of serotonin type 3 (5-hydroxytryptamine-3, 5-HT₃) receptors. This ligand-gated ion channel receptor, predominantly located in the area postrema of the medulla oblongata (central chemoreceptor trigger zone) and on vagal afferent neurons in the gastrointestinal tract (peripheral), mediates the emetic reflex initiated by serotonin release. Dolasetron Mesylate binds specifically to the orthosteric site of 5-HT₃ receptors, preventing serotonin-induced cation influx (primarily Na⁺ and K⁺) that triggers neuronal depolarization and vomiting reflex activation [1] [7].

The molecular binding profile reveals exceptional selectivity: Dolasetron Mesylate exhibits negligible affinity for other serotonin receptor subtypes (5-HT₁, 5-HT₂, 5-HT₄), dopamine D₂ receptors, muscarinic receptors, or histamine H₁ receptors [1] . This specificity underpins its targeted antiemetic action without sedative or extrapyramidal effects common to broader-spectrum antagonists. X-ray crystallography and molecular docking studies indicate that the protonated quinolizidine nitrogen of Dolasetron's active metabolite, hydrodolasetron, forms a critical ionic bond with a glutamate residue (Glu²⁰⁶) in the receptor’s binding pocket. Concurrently, the indole carbonyl oxygen stabilizes binding via hydrogen bonding with a backbone amide group, while hydrophobic interactions occur between the bicyclic indole moiety and adjacent aromatic residues (e.g., Trp¹⁸³, Tyr²³⁴) [4] [6].

Table 1: Comparative Binding Affinity (Ki) of 5-HT₃ Receptor Antagonists

CompoundBinding Affinity (Ki, nM)Receptor Selectivity Profile
Dolasetron (active metabolite)0.25Highly selective for 5-HT₃A receptors
Ondansetron1.4Binds 5-HT₁B, 5-HT₁C, α₁-adrenergic, μ-opioid
Granisetron0.3Selective for all 5-HT₃ receptor subtypes
Palonosetron0.08Highest affinity; selective for 5-HT₃A

Source: Adapted from receptor binding studies [3]

Functional electrophysiological assays confirm Dolasetron Mesylate’s blockade of 5-HT₃ receptor currents in a concentration-dependent manner. Its inhibitory constant (Kᵢ ≈ 0.25 nM for hydrodolasetron) surpasses that of first-generation antagonists like ondansetron (Kᵢ ≈ 1.4 nM), contributing to potent suppression of vagal nerve firing and subsequent nausea signaling [1] .

Structure-Activity Relationship of Indole-Carboxylate Derivatives in Serotonin Antagonism

Dolasetron Mesylate belongs to the indole-carboxylate class of 5-HT₃ antagonists, characterized by a core indole ring linked via an ester bond to a nitrogen-containing bicyclic moiety. Its chemical structure, (3R)-10-oxo-8-azatricyclo[5.3.1.0³,⁸]undec-5-yl 1H-indole-3-carboxylate methanesulfonate, optimizes key pharmacophoric elements essential for 5-HT₃ receptor affinity and functional antagonism [4] [6]:

  • Indole Ring System: The planar, aromatic indole nucleus provides critical hydrophobic contacts within the receptor’s binding pocket. Substitution at the 3-position with an electron-withdrawing carboxylate group enhances dipole interactions and hydrogen bonding capacity. The nitrogen atom (N1) of indole may participate in weak hydrogen bonding but primarily contributes to π-π stacking with receptor tyrosine/tryptophan residues [6] [9].
  • Ester Linker: The labile ester bond (–COO–) bridges the indole-3-carboxylate to the quinolizidinone pharmacophore. This spacer balances conformational flexibility and metabolic lability, facilitating prodrug activation (see Section 1.3). Methylation or removal of the ester reduces receptor affinity >100-fold [6].
  • Quinolizidinone Moiety: The rigid, tricyclic 8-azatricyclo[5.3.1.0³,⁸]undecan-10-one system (a quinolizidinone derivative) imposes optimal spatial orientation of the basic nitrogen atom. This tertiary amine, protonated at physiological pH, forms an essential salt bridge with Glu²⁰⁶ in the 5-HT₃ receptor. Saturation of the quinolizidinone ring or alteration of the carbonyl position diminishes antagonistic potency [4] [6].

Table 2: Structural Features Influencing 5-HT₃ Antagonist Activity in Indole-Carboxylate Derivatives

Structural FeatureRole in 5-HT₃ AntagonismConsequence of Modification
Indole C3-carboxylateHydrogen bond acceptor; hydrophobic contactReplacement with methyl → 100x ↓ affinity
Ester linkage (–COO–)Conformational flexibility; prodrug activation siteAmide substitution → ↓ metabolism, ↓ activity
Quinolizidinone tertiary nitrogenIonic bond formation with Glu²⁰⁶Quaternary ammonium → poor CNS penetration
Quinolizidinone carbonylStabilizes ring conformation; weak H-bond acceptorReduction to alcohol → ↓ receptor affinity

Source: Structure-activity relationship studies [4] [6] [9]

Comparative analyses with structurally distinct 5-HT₃ antagonists (e.g., ondansetron’s carbazole-imidazole system, granisetron’s indazole-bicyclic amine) reveal that while the indole-carboxylate scaffold is not unique, Dolasetron’s specific stereochemistry ((3R,7S)-configuration) and tricyclic constraint maximize receptor complementarity. Molecular modeling shows that the quinolizidinone’s trans-fused ring system positions the nitrogen atom 6.5–7.0 Å from the indole centroid, matching the 5-HT₃ receptor’s binding site topography [6] [9].

Prodrug Activation Kinetics: Role of Hydrodolasetron in Therapeutic Efficacy

Dolasetron Mesylate functions as a prodrug, requiring biotransformation into its principal active metabolite, hydrodolasetron ((8aR,12bS,13aR)-10-oxo-1,2,3,4,6,7,8,8a,9,10,11,12,13,13a-tetradecahydro-12bH-8a,12b-epoxyisoindolo[1,2-a]isoquinolin-3-yl 1H-indole-3-carboxylate). This reductive activation occurs systemically via ubiquitous cytoplasmic carbonyl reductases, primarily in the liver and erythrocytes, with minor contributions from intestinal and renal enzymes [1] [5] .

The activation pathway exhibits rapid and near-complete conversion:

  • Reduction Rate: Dolasetron undergoes NADPH-dependent reduction at its ketone group (C10 position of the quinolizidinone ring) to yield the chiral alcohol, hydrodolasetron. This reaction proceeds with >95% efficiency within 30 minutes of intravenous administration and 60 minutes after oral dosing [5] .
  • Catalytic Enzymes: Multiple carbonyl reductases contribute, including carbonyl reductase 1 (CBR1, SDR21C1 gene), which demonstrates high substrate specificity for Dolasetron. Genetic polymorphisms in CBR1 may marginally influence interindividual metabolic rates but do not significantly alter clinical efficacy [1] .
  • Metabolite Potency: Hydrodolasetron exhibits 30- to 50-fold greater 5-HT₃ receptor binding affinity (Kᵢ = 0.25 nM) than the parent prodrug (Kᵢ ≈ 7.5 nM). Consequently, >90% of Dolasetron’s therapeutic effect is attributable to hydrodolasetron [1] [5].

Table 3: Pharmacokinetic Parameters of Dolasetron Mesylate and Hydrodolasetron

ParameterDolasetron Mesylate (Prodrug)Hydrodolasetron (Active Metabolite)
Bioavailability (Oral)>80% (rapidly absorbed)~59% (after oral prodrug)
Time to Peak Plasma (Tₘₐₓ)0.5–1.0 h (IV); 1.0–2.0 h (PO)0.5 h (IV); 1.0 h (PO)
Plasma Protein BindingNegligible69–77%
Elimination Half-life (t₁/₂)<10 minutes7–8 hours
Primary Metabolic PathwayReduction → hydrodolasetronHepatic glucuronidation / CYP2D6 oxidation
Renal Excretion<1% unchanged~53% (as conjugates)

Source: Pharmacokinetic studies [1] [5]

The pharmacokinetic profile of hydrodolasetron underpins Dolasetron Mesylate’s sustained antiemetic action:

  • Volume of Distribution: Hydrodolasetron distributes widely (Vd ≈ 5.8 L/kg in adults), indicating extensive tissue penetration beyond plasma. This facilitates access to both central (area postrema) and peripheral (vagal afferents) 5-HT₃ receptors [1] [5].
  • Elimination Kinetics: Hydrodolasetron undergoes hepatic metabolism via cytochrome P450 2D6 (CYP2D6)-mediated oxidation and UDP-glucuronosyltransferase (UGT)-catalyzed glucuronidation. Its half-life (t₁/₂ ≈ 7–8 hours) significantly exceeds that of the prodrug (<10 minutes) and other first-generation antagonists (e.g., ondansetron: 4 hours), enabling prolonged receptor occupancy [1] .
  • Linearity and Accumulation: Dose-proportional increases in hydrodolasetron exposure occur without accumulation upon repeated dosing, supporting once-daily regimens for chemotherapy-induced nausea and vomiting prophylaxis [5] .

The prodrug strategy enhances Dolasetron Mesylate’s oral bioavailability by improving solubility and gastrointestinal absorption. Once absorbed, rapid enzymatic activation ensures prompt and sustained delivery of the high-potency metabolite, hydrodolasetron, to target receptors, maximizing therapeutic efficacy against emesis [1] [9].

Properties

Product Name

DOLASETRON MESYLATE

IUPAC Name

methanesulfonic acid;(10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl) 1H-indole-3-carboxylate;hydrate

Molecular Formula

C20H26N2O7S

Molecular Weight

438.5 g/mol

InChI

InChI=1S/C19H20N2O3.CH4O3S.H2O/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17;1-5(2,3)4;/h1-4,9,11-14,20H,5-8,10H2;1H3,(H,2,3,4);1H2

InChI Key

QTFFGPOXNNGTGZ-UHFFFAOYSA-N

SMILES

CS(=O)(=O)O.C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54.O

Canonical SMILES

CS(=O)(=O)O.C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.